molecular formula C19H15ClFN3O3S B11279868 2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-6-fluorobenzamide

2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-6-fluorobenzamide

Cat. No.: B11279868
M. Wt: 419.9 g/mol
InChI Key: VUEJFIUWBNINMH-UHFFFAOYSA-N
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Description

2-Chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-6-fluorobenzamide is a complex organic compound that features a combination of chloro, ethanesulfonyl, pyridazinyl, phenyl, and fluorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-6-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced via sulfonylation reactions, often using ethanesulfonyl chloride in the presence of a base.

    Formation of the Benzamide Core: The benzamide core is formed through the reaction of an appropriate amine with a benzoyl chloride derivative.

    Final Coupling: The final step involves coupling the pyridazine derivative with the benzamide core under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-6-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridazine ring and the ethanesulfonyl group.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the chloro or fluoro groups.

Scientific Research Applications

2-Chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-6-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as enhanced conductivity or specific binding affinities.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving the pyridazine ring.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-6-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-{3-[6-(methylsulfonyl)pyridazin-3-yl]phenyl}-6-fluorobenzamide
  • 2-Chloro-N-{3-[6-(propylsulfonyl)pyridazin-3-yl]phenyl}-6-fluorobenzamide

Uniqueness

The uniqueness of 2-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-6-fluorobenzamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The ethanesulfonyl group, in particular, can enhance the compound’s solubility and reactivity compared to its methyl or propyl analogs.

Properties

Molecular Formula

C19H15ClFN3O3S

Molecular Weight

419.9 g/mol

IUPAC Name

2-chloro-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-6-fluorobenzamide

InChI

InChI=1S/C19H15ClFN3O3S/c1-2-28(26,27)17-10-9-16(23-24-17)12-5-3-6-13(11-12)22-19(25)18-14(20)7-4-8-15(18)21/h3-11H,2H2,1H3,(H,22,25)

InChI Key

VUEJFIUWBNINMH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC=C3Cl)F

Origin of Product

United States

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